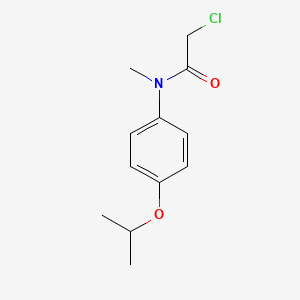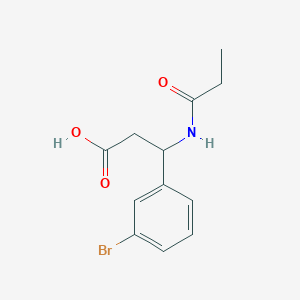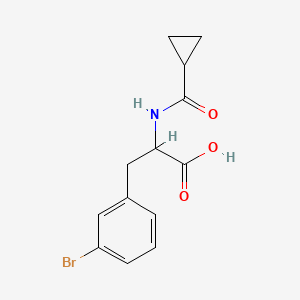![molecular formula C11H17NO4S2 B7628099 [4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol, also known as ESM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ESM is a morpholine-based compound that has a unique chemical structure, making it a promising candidate for use in drug discovery, organic synthesis, and other scientific applications.
作用機序
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol exerts its inhibitory effects on enzymes through a unique mechanism. It acts as a reversible inhibitor, binding to the active site of the enzyme and preventing the substrate from binding. This leads to a decrease in enzyme activity and, ultimately, a reduction in the physiological effects of the enzyme.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, reduce oxidative stress, and increase antioxidant activity. Additionally, this compound has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has a unique chemical structure that makes it a useful tool for studying enzyme inhibition. However, this compound also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on [4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol. One area of interest is the development of this compound-based drugs for the treatment of Alzheimer's and other neurodegenerative diseases. Additionally, this compound could be used as a tool for studying enzyme inhibition and developing new inhibitors with improved efficacy and selectivity. Finally, this compound could be used as a starting material for the synthesis of new compounds with potential applications in drug discovery and organic synthesis.
Conclusion
In conclusion, this compound is a promising compound with potential applications in drug discovery, organic synthesis, and other scientific fields. Its unique chemical structure and inhibitory effects on enzymes make it a useful tool for studying enzyme inhibition and developing new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
合成法
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol can be synthesized using a variety of methods, including the reaction of 5-ethylthiophene-2-sulfonyl chloride with morpholine in the presence of a base, such as triethylamine. The resulting product is then treated with formaldehyde to obtain this compound.
科学的研究の応用
[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol has been extensively studied for its potential applications in drug discovery. It has been found to exhibit potent inhibitory activity against a variety of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in various physiological processes and are often targeted for the treatment of diseases such as Alzheimer's, Parkinson's, and depression.
特性
IUPAC Name |
[4-(5-ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4S2/c1-2-10-3-4-11(17-10)18(14,15)12-5-6-16-9(7-12)8-13/h3-4,9,13H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIXFFCVLWJJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCOC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)

![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)


![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)


![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
